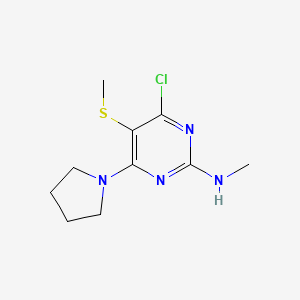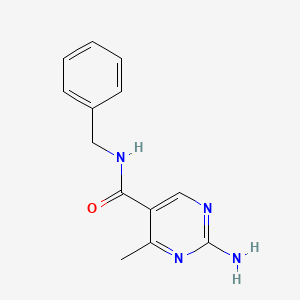![molecular formula C9H7ClF3N5O B3036759 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 400078-04-8](/img/structure/B3036759.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one
Übersicht
Beschreibung
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a triazine ring, which is a six-membered ring with three nitrogen atoms. The pyridine ring is substituted with a trifluoromethyl group and an amino group, which is further connected to the triazine ring .
Molecular Structure Analysis
The presence of the pyridine and triazine rings, along with the trifluoromethyl group, would impart certain chemical properties to the compound. The nitrogen atoms in the rings would be capable of forming hydrogen bonds, and the trifluoromethyl group would add a degree of electronegativity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group would likely make the compound somewhat polar, and the nitrogen atoms could participate in hydrogen bonding, affecting its solubility properties .Wissenschaftliche Forschungsanwendungen
Pest Control Application
- The compound has been used as an antifeedant in pest control, as evidenced by its crystal structure study (Youngeun Jeon et al., 2015).
Chemical Synthesis and Derivatives
- It has been utilized in the synthesis of poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives, demonstrating its versatility in chemical reactions (H. F. Zohdi, 1997).
- The compound's molecular structure has been examined, leading to the synthesis of various derivatives for potential applications in different fields (L. Hwang et al., 2006).
Antianaphylactic and Antimicrobial Activities
- Derivatives of this compound have shown respectable antianaphylactic activity, indicating potential medicinal applications (G. Wagner et al., 1993).
- Synthesized derivatives have also been screened for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (H. Bektaş et al., 2007).
Catalysis and Chemical Reactions
- Chiral ligands derived from this compound have been used in catalytic reactions, like the Cu-catalyzed nitroaldol reaction (E. Wolińska, 2016).
- It has been involved in the synthesis of triazinoisoindol-ones, showcasing its role in novel chemical syntheses (A. V. Biitseva et al., 2007).
Anticancer Research
- Some synthesized derivatives have been evaluated for their antibacterial and anticancer activities, with certain compounds showing effectiveness against various cancer cell lines (S. Bondock & Hanaa Gieman, 2015).
Diverse Chemical Properties and Applications
- The compound has been used to synthesize novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (A. El-Agrody et al., 2001).
Textile Industry Application
- A model compound of this class has been synthesized and used in reactions with various nucleophiles, indicating its potential application in the textile industry (A. Renfrew et al., 2003).
Oxidative Coupling in Coordination Chemistry
- The compound's derivatives have been used in oxidative coupling reactions with palladium(II), showing its application in coordination chemistry (M. El-Abadelah et al., 2018).
Herbicidal Applications
- Its derivatives have been studied for their herbicidal activity, providing insights into their potential use in agriculture (J. L. Hilton et al., 1969).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2,5-dihydro-1H-1,2,4-triazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N5O/c10-5-1-4(9(11,12)13)2-14-7(5)16-8-15-3-6(19)17-18-8/h1-2H,3H2,(H,17,19)(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGOXJMMAMOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC(=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)
![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)



![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)

![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)
![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)
![1-[(3-Chlorophenyl)methyl]-3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-2-pyridinone](/img/structure/B3036691.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3036692.png)
![1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3036694.png)
![1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one](/img/structure/B3036695.png)
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)